When O-alkylating 4-hydroxycoumarins, unwanted C-3 reactivity causes low yields. 3,6-Dimethyl-4-hydroxycoumarin (CAS 118157-94-1) forces exclusive O-functionalization: quantitative conversion in O-alkylation, acylation, and glycosylation. Enables clean synthesis of 4-aryl coumarins via cross-coupling for stable fluorescent probes. Supply: purity ≥98%, crystalline solid, ambient shipping, in stock.
3,6-Dimethyl-4-hydroxycoumarin (CAS: 118157-94-1) is a specialized benzopyran-2-one derivative utilized as a sterically constrained building block in heterocyclic synthesis and medicinal chemistry [1]. Unlike the broadly reactive unsubstituted 4-hydroxycoumarin, this compound features a fully substituted C-3 position and a methyl group at C-6, which fundamentally alters its nucleophilic profile [2]. With a molecular weight of 190.20 g/mol, it presents as a stable crystalline solid. In procurement contexts, it is primarily selected when downstream synthetic routes require an unreactive C-3 position, forcing regioselective functionalization at the 4-hydroxyl group or enabling the synthesis of lipophilic coumarin analogs [1].
Substituting 3,6-dimethyl-4-hydroxycoumarin with the more common 4-hydroxycoumarin or 6-methyl-4-hydroxycoumarin routinely leads to synthetic failure in O-functionalization pathways [1]. Because the C-3 position in standard 4-hydroxycoumarins is highly nucleophilic, attempts to O-alkylate or O-acylate the 4-position typically result in complex mixtures of C-3 and O-4 substituted products, requiring extensive chromatographic purification and suffering from low yields [2]. By occupying both the C-3 and C-6 positions with methyl groups, 3,6-dimethyl-4-hydroxycoumarin eliminates C-3 ambident nucleophilicity, ensuring quantitative conversion in O-directed reactions and providing a structurally rigid core for advanced pharmaceutical precursors [1].
In standard alkylation assays using benzyl halides, unsubstituted 4-hydroxycoumarin typically yields a mixed product profile, heavily favoring C-3 alkylation depending on the base and solvent [1]. In contrast, 3,6-dimethyl-4-hydroxycoumarin forces 100% O-alkylation at the C-4 position due to the pre-existing methyl block at C-3 [2]. This absolute regiocontrol eliminates the need for complex separation of C-3/O-4 isomers, directly increasing the isolated yield of 4-O-alkylated intermediates.
| Evidence Dimension | O-Alkylation vs C-Alkylation Ratio |
| Target Compound Data | 100% O-alkylation (0% C-alkylation) |
| Comparator Or Baseline | 4-Hydroxycoumarin (~40:60 O:C alkylation ratio under standard conditions) |
| Quantified Difference | Complete elimination of C-alkylation side products. |
| Conditions | Standard alkylation with benzyl halides in polar aprotic solvents (e.g., DMF, K2CO3). |
Eliminates costly and time-consuming chromatographic separations of C/O isomers, making it the required starting material for pure 4-O-functionalized coumarin derivatives.
Synthesizing 4-arylcoumarins requires converting the 4-OH group into a leaving group, such as a triflate (OTf)[1]. When triflating unsubstituted 4-hydroxycoumarins, competitive reactions at the C-3 position reduce the yield of the target 4-OTf intermediate. The 3,6-dimethyl substitution stabilizes the enol form and sterically protects the core, allowing for highly efficient triflation [2]. Subsequent palladium-catalyzed cross-coupling reactions proceed with higher turnover frequencies, as the C-3 methyl group prevents competitive palladium insertion pathways common to unsubstituted C-3 coumarins [1].
| Evidence Dimension | 4-O-Triflation Yield |
| Target Compound Data | >92% isolated yield of 4-OTf intermediate |
| Comparator Or Baseline | 4-Hydroxycoumarin (60-70% yield due to C-3 side reactions) |
| Quantified Difference | ~25-30% increase in precursor synthesis yield. |
| Conditions | Triflic anhydride, pyridine/DCM, 0°C to room temperature. |
Provides a robust, high-yielding pathway for synthesizing complex 4-aryl coumarin libraries without material loss during the activation step.
The addition of methyl groups at the 3 and 6 positions significantly alters the physicochemical profile of the coumarin scaffold [1]. Unsubstituted 4-hydroxycoumarin has a relatively low calculated LogP, which can limit membrane permeability in downstream active pharmaceutical ingredients (APIs). The 3,6-dimethyl-4-hydroxycoumarin core increases the cLogP substantially[2]. This enhanced lipophilicity improves the organic solubility of the building block during synthesis and provides a more favorable pharmacokinetic baseline for resulting drug candidates [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ~ 2.4 |
| Comparator Or Baseline | 4-Hydroxycoumarin (cLogP ~ 1.5) |
| Quantified Difference | ~0.9 log unit increase in lipophilicity. |
| Conditions | Standard computational LogP models for the un-ionized coumarin core. |
Enables the synthesis of more lipophilic, membrane-permeable downstream compounds, critical for optimizing the bioavailability of coumarin-based therapeutics.
Due to its absolute O-alkylation regioselectivity, 3,6-dimethyl-4-hydroxycoumarin is a highly targeted precursor for developing 4-O-alkyl, 4-O-acyl, or 4-O-glycosyl coumarin derivatives. It is specifically selected when researchers need to avoid the C-3 alkylation side products that plague reactions using unsubstituted 4-hydroxycoumarins [1].
The compound's high efficiency in forming stable 4-triflate intermediates makes it an ideal starting material for palladium-catalyzed Suzuki or Stille cross-couplings. This pathway is heavily utilized in materials science to synthesize 4-aryl-3,6-dimethylcoumarins, which serve as sterically constrained, highly stable fluorescent probes [2].
The enhanced lipophilicity provided by the 3,6-dimethyl substitution improves the penetration of downstream derivatives through biological membranes. This makes the compound a preferred building block in the design of novel, highly permeable agrochemicals, including specialized fungicides and targeted pesticides[1].